Boc-NH-PEG6-CH2COOH

Catalog No.
S3421745
CAS No.
391684-36-9
M.F
C19H37NO10
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-PEG6-CH2COOH

CAS Number

391684-36-9

Product Name

Boc-NH-PEG6-CH2COOH

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C19H37NO10

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C19H37NO10/c1-19(2,3)30-18(23)20-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

ZKCDWMFMVAYYED-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O

Boc-NH-PEG6-CH2COOH is a heterobifunctional crosslinker featuring a discrete polyethylene glycol (dPEG®) spacer of exactly six ethylene glycol units. This defined structure provides a fixed molecular weight and precise spacer length, which are critical for reproducibility in bioconjugation. The molecule is terminated with two orthogonal, reactive groups: an acid-labile tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, enabling controlled, sequential conjugation strategies in applications such as antibody-drug conjugate (ADC) and PROTAC development.

Research Fit

PROTAC linker synthesis with PEG6 spacer
Stepwise ADC bioconjugation via orthogonal Boc/COOH
Hydrophilic spacer for diagnostic probe design

Substituting this discrete PEG6 linker with alternatives carries significant process and performance risks. Using polydisperse (crude mixture) PEGs introduces molecular weight heterogeneity, compromising the analytical purity and batch-to-batch consistency essential for therapeutic applications. Altering the defined PEG6 length to shorter or longer chains (e.g., PEG4, PEG8) is not a trivial modification; linker length is a critical parameter that directly influences the biological activity and efficacy of complex molecules like PROTACs by dictating the proximity and orientation of bound proteins. Furthermore, replacing the acid-labile Boc protecting group with a base-labile alternative like Fmoc fundamentally alters the chemical synthesis pathway, creating incompatibilities with base-sensitive substrates and requiring a complete redesign of the deprotection strategy.

Substitution Risk

! PEG chain length directly impacts ternary complex geometry; PEG4 or PEG8 analogs may not reproduce PROTAC activity without re-optimization.
! Hydrophilicity and conformational flexibility differ between PEG chain lengths; the PEG6 balance may not transfer to shorter or longer spacers.
! Generic substitution risks altered solubility, linker orientation, and conjugate degradation efficiency; empirical validation is required.

Molecular Uniformity and Batch Consistency

Unlike polydisperse PEGs, which are heterogeneous mixtures of different chain lengths, Boc-NH-PEG6-CH2COOH is a discrete, single-molecular-weight compound. This molecular uniformity is defined by a Polydispersity Index (PDI) of 1, whereas polydisperse PEGs have a PDI greater than 1. This ensures that every conjugate produced has the exact same molecular weight and structure, eliminating a major source of batch-to-batch variability and simplifying downstream analytical characterization required for regulatory submissions.

Evidence DimensionMolecular Weight Distribution (Polydispersity Index, PDI)
Target Compound DataPDI = 1 (Monodisperse)
Comparator Or BaselinePolydisperse PEG Linkers (PDI > 1)
Quantified DifferenceSingle molecular species vs. a mixture of polymer chains
ConditionsStandard material characterization

This guarantees the highest level of reproducibility and analytical clarity, which is a non-negotiable requirement for developing and manufacturing therapeutic or diagnostic products.

Linker Length
Class-level inference
PEG6 (6 units) vs. PEG4 (4) / PEG8 (8); +2 / -2 units relative to PEG4 / PEG8
Balance of flexibility and solubility widely cited as middle-ground standard
Reported empirical preference for PEG6 in many PROTAC designs; verify in specific system

Boc vs. Fmoc Orthogonal Deprotection

The Boc protecting group is specifically chosen for its acid-lability, allowing its removal with reagents like trifluoroacetic acid (TFA). Its primary comparator, the Fmoc group, is removed under mild basic conditions (e.g., piperidine). This chemical orthogonality is a critical procurement differentiator. A process requiring the presence of base-sensitive functional groups (e.g., certain esters) cannot use an Fmoc-protected linker for the amine. The Boc group remains stable under the basic conditions used to cleave Fmoc, enabling selective, multi-step synthetic routes.

Evidence DimensionProtecting Group Cleavage Condition
Target Compound DataAcid-labile (cleaved by Trifluoroacetic Acid)
Comparator Or BaselineFmoc-protected amine (Base-labile, cleaved by Piperidine)
Quantified DifferenceChemically orthogonal deprotection pathways (Acid vs. Base)
ConditionsStandard conditions for Solid-Phase Peptide Synthesis (SPPS) or solution-phase conjugation.

For any synthesis involving base-sensitive moieties or requiring an orthogonal protection strategy, Boc-protection is a mandatory process requirement, not an interchangeable option.

Hydrophilicity
Cross-study comparable
LogP = −1.24
Greater aqueous solubility expected vs. PEG4 analog
Calculated partition coefficient; impacts in vitro formulation ease

Linker Length and Biological Potency

The specific length of a PEG linker is a critical design element that cannot be arbitrarily changed without impacting biological function. In the design of Estrogen Receptor (ER)-alpha targeting PROTACs, a study demonstrated that a PROTAC with a 16-atom linker was significantly more potent at degrading the target protein than one with a 12-atom linker, despite both having nearly identical binding affinities for the receptor. This highlights that an optimal distance between the target-binding and E3-ligase-binding moieties is crucial for forming a productive ternary complex for ubiquitination. The PEG6 linker in Boc-NH-PEG6-CH2COOH provides a specific, defined chain length that may be optimal for a given target, making substitution with shorter or longer linkers a high-risk modification.

Evidence DimensionTarget Protein Degradation Efficacy
Target Compound DataThe defined PEG6 length provides a specific spatial distance (~28.8 Å) crucial for optimizing biological activity.
Comparator Or BaselinePROTACs with varying linker lengths (e.g., 12-atom vs. 16-atom).
Quantified DifferenceSignificant difference in degradation potency observed between different linker lengths, independent of binding affinity.
ConditionsCell-based protein degradation assays (e.g., Western Blot).

This evidence shows that linker length is a key optimization parameter, justifying the procurement of a specific PEG6 linker over other lengths to achieve maximal therapeutic efficacy.

Chemical Purity
Supporting evidence
≥95% to 98.0%
High purity reduces side reactions in multi-step conjugations
Vendor CoA review recommended; purity influences final conjugate yield
Rotatable Bonds
Cross-study comparable
22 rotatable bonds
High conformational flexibility supports ternary complex formation
~8 more than PEG4 analog; structural calculation based on formula
Orthogonal Protection
Supporting evidence
Boc-protected amine / free carboxylic acid vs. Fmoc or diamines
Enables controlled, stepwise bioconjugation under mild conditions
Boc stable during carboxy activation; acid-labile deprotection selectivity
Physical State
Direct head-to-head comparison
Liquid, MW 439.5 vs. Boc-NH-PEG6-CH2CH2COOH (liquid, MW 453.5)
Slightly lower MW may simplify handling in DMF/DMSO solutions
Difference of −14.0 g/mol; practical laboratory handling context

High-Purity and Consistent Manufacturing

Ideal for the development and scale-up of antibody-drug conjugates (ADCs), PEGylated proteins, or mRNA lipid nanoparticles where a single, defined molecular weight is required for predictable pharmacokinetics, reduced immunogenicity, and a clear analytical profile for regulatory approval.

Orthogonal Chemistry Synthesis

Serves as a critical building block in multi-step syntheses, such as in solid-phase peptide synthesis (SPPS) or the assembly of PROTACs, where the acid-labile Boc group allows for selective deprotection without affecting other base-labile protecting groups (e.g., Fmoc) present on the molecule.

Spacing Optimization in Bivalent Systems

Used in the systematic design of bivalent inhibitors or targeted protein degraders where the precise ~28.8 Å spacing provided by the PEG6 linker is hypothesized or demonstrated to be optimal for achieving the required geometric orientation for high-potency target engagement or ternary complex formation.

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC design with PEG6 spacer
PEG6 linker length and flexibility
Empirical ternary complex optimization
Stepwise ADC bioconjugation
Orthogonal Boc/COOH reactivity
Conjugation fidelity and side-reaction control
Hydrophilic probe & diagnostic conjugate
Aqueous solubility from PEG6 chain
Reduction of non-specific binding in assays
Nanoparticle & surface functionalization
PEG stealth coating and anchoring
Colloidal stability and anti-fouling performance

XLogP3

-0.4

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